molecular formula C7H8BrNO2S B1376825 4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole CAS No. 1289026-93-2

4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole

Cat. No.: B1376825
CAS No.: 1289026-93-2
M. Wt: 250.12 g/mol
InChI Key: JCEHAUSYXRYOBB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound characterized by precise chemical identification parameters that establish its unique position within the broader family of substituted thiazole derivatives. The compound bears the Chemical Abstracts Service registry number 1289026-93-2, which serves as its definitive chemical identifier in scientific databases and commercial applications. The International Union of Pure and Applied Chemistry systematic name for this compound is designated as 4-bromo-2-((tetrahydrofuran-3-yl)oxy)thiazole, reflecting the precise structural arrangement of its constituent functional groups.

The molecular formula C7H8BrNO2S encapsulates the elemental composition of this compound, indicating the presence of seven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom within its molecular framework. The calculated molecular weight of this compound is determined to be 250.11 to 250.12 grams per mole, with slight variations in reported values attributable to different computational methods and rounding conventions employed across various chemical databases. The Simplified Molecular Input Line Entry System representation BrC1=CSC(OC2COCC2)=N1 provides a linear notation that precisely describes the connectivity pattern of atoms within the molecular structure.

Advanced chemical identifiers further characterize this compound through the International Chemical Identifier string InChI=1S/C7H8BrNO2S/c8-6-4-12-7(9-6)11-5-1-2-10-3-5/h4-5H,1-3H2, which encodes complete structural information including stereochemistry and connectivity patterns. The corresponding International Chemical Identifier Key JCEHAUSYXRYOBB-UHFFFAOYSA-N serves as a shortened, hashed version of the full International Chemical Identifier, facilitating rapid database searches and cross-referencing across multiple chemical information systems. The MDL number MFCD21099853 provides an additional unique identifier within the chemical supplier and inventory management systems.

Chemical Property Value Source
Chemical Abstracts Service Number 1289026-93-2
Molecular Formula C7H8BrNO2S
Molecular Weight 250.11-250.12 g/mol
International Union of Pure and Applied Chemistry Name 4-bromo-2-((tetrahydrofuran-3-yl)oxy)thiazole
Simplified Molecular Input Line Entry System BrC1=CSC(OC2COCC2)=N1
MDL Number MFCD21099853

Structural Features and Key Functional Groups

The molecular architecture of this compound exhibits a sophisticated arrangement of heterocyclic systems that confer unique chemical and physical properties upon the compound. The primary structural component consists of a 1,3-thiazole ring, a five-membered heterocyclic system containing both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. This thiazole framework represents a fundamental heterocyclic motif characterized by significant pi-electron delocalization and aromatic character, with the ring system satisfying Hückel's rule for aromaticity through its six pi-electron system.

The thiazole ring in this compound displays notable electronic properties arising from the presence of the heteroatoms within the ring structure. The sulfur atom contributes to the aromatic character through delocalization of its lone pair electrons, while the nitrogen atom provides additional electronic stabilization to the ring system. Research indicates that thiazole rings demonstrate greater aromaticity compared to corresponding oxazole derivatives, as evidenced by proton nuclear magnetic resonance chemical shift data showing ring protons absorbing between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects.

The bromine substituent occupies the 4-position of the thiazole ring, introducing significant electronic and steric influences upon the overall molecular behavior. Bromine substitution at this position represents a common synthetic modification strategy for thiazole derivatives, as the 4-position corresponds to the carbon atom adjacent to the sulfur heteroatom. The presence of the electronegative bromine atom creates an electron-withdrawing effect that influences both the electronic distribution within the thiazole ring and the reactivity patterns of the molecule toward various chemical transformations.

The oxolane moiety, also known as tetrahydrofuran, constitutes the second major structural component of this compound. Oxolane represents a five-membered saturated heterocyclic ether containing four carbon atoms and one oxygen atom. This ring system adopts a non-planar conformation due to the sp3 hybridization of its carbon atoms, contrasting with the planar aromatic thiazole component. The oxolane ring exists in multiple conformational states, with research indicating that similar compounds adopt conformations ranging from envelope to twisted forms, depending upon substitution patterns and crystal packing forces.

The ether linkage connecting the thiazole and oxolane components occurs at the 2-position of the thiazole ring and the 3-position of the oxolane ring. This specific connectivity pattern creates a flexible bridge between the two heterocyclic systems, allowing for conformational mobility while maintaining the distinct electronic properties of each ring system. The ether oxygen atom serves as both an electron donor and a potential coordination site for metal complexation or hydrogen bonding interactions.

Structural Component Position Electronic Character Conformational Properties
Thiazole Ring Core structure Aromatic, 6 π-electron system Planar
Bromine Substituent 4-position Electron-withdrawing Fixed
Ether Linkage 2-position thiazole, 3-position oxolane Electron-donating Flexible
Oxolane Ring Terminal group Saturated, non-aromatic Non-planar, multiple conformations

Historical Context in Heterocyclic Chemistry

The development of thiazole chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with its historical foundations tracing back to the pioneering work of Arthur Rudolf Hantzsch in the late nineteenth century. Hantzsch's initial investigations into thiazole synthesis emerged from systematic studies of heterocyclic compound formation, leading to the discovery of what became known as the Hantzsch thiazole synthesis. This fundamental synthetic methodology involves the condensation of alpha-halogeno ketones with thioamides, providing access to substituted thiazole derivatives under relatively mild reaction conditions.

The historical significance of thiazole chemistry extends beyond purely synthetic considerations to encompass crucial biological and pharmaceutical discoveries. Early recognition of thiazole's importance came through the identification of thiamine, also known as vitamin B1, which contains a thiazole ring as an essential structural component. This discovery established thiazole as a biologically relevant heterocyclic system and sparked intensive research into related derivatives for potential therapeutic applications. The thiazole ring's presence in naturally occurring compounds, including various peptide alkaloids and metabolites, further demonstrated its fundamental importance in biological systems.

The evolution of thiazole synthesis methodologies has encompassed numerous significant developments beyond the original Hantzsch approach. The Cook-Heilbron thiazole synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, provided alternative synthetic routes to 5-aminothiazole derivatives through reactions of alpha-aminonitriles with dithioacids, carbon disulfide, or isothiocyanates. This methodology represented a significant advancement in thiazole chemistry, offering access to previously difficult-to-obtain substitution patterns and expanding the scope of available thiazole derivatives for chemical and biological investigations.

The parallel development of oxolane chemistry, while following a somewhat different historical trajectory, has demonstrated equal importance in synthetic organic chemistry. Tetrahydrofuran, the parent compound of the oxolane family, gained prominence both as a versatile solvent and as a structural component in numerous natural products. The recognition of oxolane rings as fundamental components of sugar chemistry, particularly in the furanose forms of ribose and deoxyribose found in nucleic acids, established their central importance in biochemical processes.

Modern synthetic approaches to compounds combining thiazole and oxolane functionalities represent the convergence of these two historically distinct areas of heterocyclic chemistry. Contemporary research has focused on developing efficient methods for constructing molecules that incorporate both ring systems, recognizing the potential for synergistic effects arising from the combination of aromatic thiazole properties with the conformational flexibility and coordination capabilities of oxolane rings. The synthesis of this compound exemplifies this modern approach to heterocyclic compound design, combining established synthetic methodologies with contemporary understanding of structure-activity relationships.

The integration of halogen substituents, particularly bromine, into thiazole chemistry has followed established patterns in heterocyclic compound modification strategies. Historical studies demonstrated that halogen substitution provides valuable synthetic handles for further functionalization while modulating the electronic properties of the parent heterocyclic system. The specific positioning of bromine at the 4-position of the thiazole ring in this compound reflects optimal synthetic accessibility combined with favorable electronic effects for potential applications in medicinal chemistry and materials science.

Historical Period Key Development Significance
1880s-1890s Hantzsch thiazole synthesis Fundamental synthetic methodology
1947 Cook-Heilbron synthesis Alternative approach to aminothiazoles
Early 1900s Thiamine structure elucidation Biological relevance established
Mid-20th century Tetrahydrofuran industrial production Solvent and building block availability
Modern era Combined heterocyclic systems Synergistic property development

Properties

IUPAC Name

4-bromo-2-(oxolan-3-yloxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-6-4-12-7(9-6)11-5-1-2-10-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEHAUSYXRYOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole typically involves the reaction of 2-bromo-1-(tetrahydrofuran-3-yloxy)ethanone with thiourea under specific conditions. The reaction is carried out in an ethanol solvent, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include thiourea, ethanol, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that thiazole derivatives, including those similar to 4-bromo-2-(oxolan-3-yloxy)-1,3-thiazole, demonstrate anticonvulsant effects. For instance, several thiazole-based compounds have been synthesized and tested for their efficacy in models such as the maximal electroshock (MES) and picrotoxin-induced seizures. The structure-activity relationship (SAR) analysis reveals that modifications on the thiazole ring can enhance anticonvulsant activity significantly .

Antimicrobial Effects

Thiazoles have been recognized for their antimicrobial properties. Compounds containing the thiazole moiety have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. The presence of halogen substituents on the thiazole ring has been correlated with increased antimicrobial activity .

Anti-cancer Activity

Thiazole derivatives have been explored for their anti-cancer properties. They act by inhibiting specific enzymes involved in cancer progression or by inducing apoptosis in cancer cells. Recent studies highlight the potential of thiazole compounds in targeting pathways associated with tumor growth and metastasis .

Synthesis of this compound

The synthesis of this compound can be achieved through various methods involving the formation of the thiazole ring followed by bromination and etherification steps. The general synthetic route includes:

  • Formation of Thiazole Ring : Utilizing appropriate thioketones and α-halo ketones under acidic or basic conditions.
  • Bromination : Introducing bromine at the 4-position using brominating agents.
  • Etherification : Reacting the synthesized thiazole with oxolane to introduce the oxolane moiety.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.

Anticonvulsant Efficacy Study

A study conducted by Farag et al. demonstrated that thiazole derivatives synthesized from aminothiazole exhibited significant anticonvulsant activity in animal models. The study highlighted a particular compound that showed a median effective dose (ED50) significantly lower than standard anticonvulsants, indicating a promising therapeutic profile .

Antimicrobial Activity Assessment

In another study focused on antimicrobial properties, various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the thiazole ring enhanced antibacterial activity significantly, suggesting potential for development as new antibiotics .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and electronic properties allow it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways .

Comparison with Similar Compounds

1,3-Thiazole vs. 1,3,4-Thiadiazole Derivatives
  • Activity Trends : 1,3-Thiazoles exhibit superior in vitro inhibitory activity compared to 1,3,4-thiadiazoles. For example, 4-methyl-thiazole (IC₅₀ = 0.8 µM) outperformed 4-(2-thienyl)-thiazole (IC₅₀ = 1.2 µM) in enzyme inhibition assays .
  • Electronic Factors : The thiazole’s electron-rich sulfur atom enhances π-stacking interactions with biological targets, whereas thiadiazoles’ additional nitrogen reduces electron density, weakening binding .
Aromatic vs. Heterocyclic Substituents
  • 4-Bromo-2-(2-fluorophenyl)-1,3-thiazole : The 2-fluorophenyl group introduces strong electronegativity, improving metabolic stability and membrane penetration. However, its planar structure may limit steric flexibility compared to the oxolanyl group .
  • 5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole : The dioxolane ring increases hydrophilicity, enhancing aqueous solubility (logP = 1.5 vs. 2.8 for fluorophenyl derivatives). This property is critical for bioavailability in polar environments .

Antimicrobial and Anticancer Activity

Antimicrobial Performance
  • 4-Hydroxyphenyl-substituted thiazoles : Compounds 15, 16, and 20 (200 µg/mL) showed broad-spectrum activity against MRSA and E. coli, with MIC values of 25–50 µg/mL. The oxolanyloxy group’s oxygen atoms may mimic hydroxyl groups, enabling similar hydrogen-bonding interactions .
  • 4-Bromo-2-isopropyl-1,3-thiazole : Bulky isopropyl groups reduce antimicrobial efficacy (MIC = 100 µg/mL), suggesting that steric hindrance from oxolane may require optimization for bacterial target engagement .
Anticancer Potential
  • Pyridyl-thiazoles: Demonstrated IC₅₀ values of 2–5 µM against Jurkat and HT-29 cells, with immunomodulatory effects via TNF-α and IL-10 modulation. The oxolanyl group’s ether linkage could similarly influence immune signaling but may lack the pyridyl moiety’s direct metal-chelating properties .
  • Thiosemicarbazone-thiazole hybrids : Induced apoptosis via caspase-3 activation, a mechanism less prevalent in brominated thiazoles. The bromine atom in 4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole may instead promote DNA alkylation .
Solubility and logP
Compound Substituent logP Solubility (mg/mL)
4-Bromo-2-(oxolan-3-yloxy)-thiazole Oxolanyloxy 1.9 12.4 (PBS)
4-Bromo-2-(2-fluorophenyl)-thiazole 2-Fluorophenyl 2.8 3.2 (PBS)
4-Bromo-2-isopropyl-thiazole Isopropyl 3.1 0.9 (PBS)

The oxolanyloxy group balances hydrophilicity and lipophilicity, making it advantageous for oral bioavailability .

Biological Activity

Overview

4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring substituted with a bromo group and an oxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains. The thiazole ring is known for its diverse biological properties, making derivatives of this structure valuable in drug development.

The synthesis of this compound typically involves the reaction of 2-bromo-1-(tetrahydrofuran-3-yloxy)ethanone with thiourea under controlled conditions, primarily using ethanol as a solvent. The product is purified through recrystallization, yielding a compound suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. Notably, the thiazole derivatives are often associated with potent antimicrobial effects due to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies suggest that it can inhibit the growth of fungi by affecting cell membrane integrity and function. These properties make it a candidate for further exploration in antifungal drug development.

The mechanism of action of this compound is believed to involve interaction with specific molecular targets within microbial cells. The thiazole ring's electronic properties allow it to bind to enzymes and receptors, potentially inhibiting critical biochemical pathways necessary for microbial survival .

Study on Anticancer Activity

A related study on thiazole derivatives highlighted the anticancer potential of compounds similar to this compound. For instance, novel thiazole analogues were found to exhibit potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 5.73 µM. These compounds were shown to induce apoptosis and cell cycle arrest, indicating their potential as therapeutic agents in cancer treatment .

Comparative Analysis of Thiazole Derivatives

A comparative analysis of various thiazole derivatives revealed that structural modifications significantly influence biological activity. For example, the presence of different substituents on the thiazole ring can enhance or diminish antimicrobial and anticancer efficacy. This insight underscores the importance of chemical structure in developing new therapeutic agents .

Data Table: Biological Activity Summary

Activity Type Target Organism IC50 (µM) Mechanism
AntimicrobialVarious BacteriaVariesCell wall synthesis inhibition
AntifungalFungal StrainsVariesDisruption of cell membrane
AnticancerMCF-7 (Breast Cancer)5.73Induction of apoptosis

Q & A

What are the optimal synthetic routes for 4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of brominated thiazoles often employs halogenation strategies using CuBr and alkyl nitrites under reflux conditions. For example, bromination of 2-amino-4-phenylthiazole with CuBr and n-butyl nitrite in acetonitrile at 333 K achieves moderate yields (~53%) after purification via silica gel chromatography . Key considerations include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance halogenation efficiency.
  • Catalyst stoichiometry : Excess CuBr (1.6 eq relative to substrate) ensures complete conversion.
  • Temperature control : Reflux at 333 K minimizes side reactions like oxidation.
    Post-synthesis, crystallization from hexane yields high-purity single crystals suitable for X-ray analysis .

Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Basic Research Question
A multi-technique approach is essential:

  • 1H/13C NMR : Assign thiazole protons (δ ~8.16 ppm) and oxolane oxy-methylene groups (δ ~3.5–4.5 ppm). Coupling patterns distinguish substituent positions .
  • IR spectroscopy : Confirm C-Br stretches (~600–500 cm⁻¹) and thiazole ring vibrations (~1420–1476 cm⁻¹) .
  • X-ray crystallography : Resolve torsional angles (e.g., 7.45° between thiazole and phenyl planes) and π-π interactions (Cg⋯Cg distance: 3.815 Å) .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., C: 45.02% vs. 45.09% observed) .

How can computational modeling optimize reaction pathways for novel derivatives?

Advanced Research Question
State-of-the-art quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal substituent effects and transition states:

  • Reaction design : Simulate nucleophilic substitution at the 4-bromo position using oxolane-3-ol derivatives. Calculate activation barriers to prioritize high-yield routes .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) by analyzing binding poses of thiazole-triazole hybrids, as demonstrated for acetamide derivatives in .
  • Machine learning : Train models on existing thiazole reaction datasets to predict solvent/catalyst combinations that minimize byproducts .

How to resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question
Contradictions between experimental and theoretical data require systematic validation:

  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., oxolane ring puckering affecting chemical shifts) .
  • Crystallographic validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., C-Br bond length: ~1.89 Å in X-ray vs. 1.91 Å calculated) .
  • Isotopic labeling : Introduce deuterated analogs to confirm assignments of overlapping proton signals (e.g., oxy-methylene groups).

What strategies analyze non-covalent interactions in its crystal packing?

Advanced Research Question
X-ray data reveal intermolecular interactions critical for solid-state stability:

  • π-π stacking : Measure centroid distances between thiazole and aromatic systems (e.g., 3.815 Å in ) .
  • Halogen bonding : Identify S⋯Br contacts (3.5402 Å) and their role in stabilizing crystal lattices .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals, and halogen interactions to overall packing efficiency.

How does steric hindrance from the oxolane group influence reactivity?

Advanced Research Question
The oxolane-3-yloxy substituent impacts regioselectivity and steric accessibility:

  • Substitution reactions : Bulkier nucleophiles (e.g., aryl amines) may favor attack at less hindered positions (e.g., C-5 of thiazole).
  • Cross-coupling : Suzuki-Miyaura reactions at C-4 bromo position require Pd catalysts with large ligands (e.g., XPhos) to accommodate steric bulk .
  • Conformational analysis : DFT simulations of oxolane ring puckering (e.g., envelope vs. twist-boat conformers) predict steric clashes during reactions .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question
Scale-up introduces variability in purification and yield:

  • Chromatography alternatives : Replace silica gel with flash chromatography or recrystallization (e.g., heptane/ethyl acetate mixtures) for cost-effective bulk purification .
  • Process analytical technology (PAT) : Implement in-line IR/NMR monitoring to detect intermediates and optimize reaction quenching .
  • Byproduct management : Identify and characterize common impurities (e.g., debrominated products) via LC-MS and adjust stoichiometry to suppress their formation.

How to design derivatives with enhanced biological activity?

Advanced Research Question
Rational design integrates structural and computational insights:

  • Bioisosteric replacement : Substitute oxolane with morpholine or piperidine rings to modulate lipophilicity and bioavailability .
  • Pharmacophore mapping : Align thiazole cores with known active sites (e.g., kinase inhibitors) using molecular docking .
  • SAR studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at C-4) and correlate with activity data (e.g., IC50 values).

What are the limitations of current synthetic methods for this compound?

Advanced Research Question
Key challenges include:

  • Low functional group tolerance : Harsh bromination conditions may degrade sensitive groups (e.g., unprotected amines).
  • Yield variability : Sensitivity to trace moisture in CuBr-mediated reactions necessitates strict anhydrous protocols .
  • Crystallization difficulties : Polymorphism in polar solvents requires screening multiple solvent systems (e.g., hexane/ethanol gradients) .

How can green chemistry principles be applied to its synthesis?

Advanced Research Question
Sustainable strategies focus on reducing hazardous waste and energy use:

  • Solvent substitution : Replace acetonitrile with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Recover CuBr via aqueous extraction and reuse in subsequent batches .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.